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5-Bromo-7-chloroindole-3-carbaldehyde
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Overview
Description
5-Bromo-7-chloroindole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroindole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the reaction of 5-bromoindole with glyoxylic acid under controlled conditions to yield 5-bromoindole-3-carboxaldehyde
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-7-chloroindole-3-carboxylic acid.
Reduction: 5-Bromo-7-chloroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-chloroindole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloroindole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of specific proteins, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-3-carboxaldehyde: Lacks the chlorine atom at the 7th position.
7-Chloroindole-3-carboxaldehyde: Lacks the bromine atom at the 5th position.
5-Chloroindole-3-carboxaldehyde: Lacks the bromine atom at the 5th position and the chlorine atom at the 7th position.
Uniqueness
5-Bromo-7-chloroindole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential applications. The dual halogenation provides distinct chemical properties, making it a valuable compound for various synthetic and research purposes.
Biological Activity
5-Bromo-7-chloroindole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: C9H5BrClNO
- Molecular Weight: 258.50 g/mol
- IUPAC Name: 5-bromo-7-chloro-1H-indole-3-carbaldehyde
- Canonical SMILES: C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Br
This compound belongs to the indole family, which is known for its wide range of biological activities, including anticancer and antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole have shown significant antiproliferative activity against various cancer cell lines:
Compound | Cell Line | GI50 (nM) | IC50 (nM) |
---|---|---|---|
3e | Panc-1 | 29 | 68 |
3e | MCF-7 | - | - |
3e | A-549 | - | - |
The most potent derivative, 3e (R = m-piperidin-1-yl), demonstrated a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming the reference compound erlotinib (GI50 = 33 nM) .
Antimicrobial Activity
Halogenated compounds like this compound have been studied for their antimicrobial properties. The presence of halogens can enhance the efficacy of these compounds against drug-resistant pathogens. The exact mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets. The halogen substituents increase binding affinity to enzymes and receptors, modulating critical signaling pathways. This interaction can lead to inhibition of tumor growth and microbial proliferation .
Case Study: Inhibition of EGFR/BRAF Pathways
A study evaluating various derivatives showed that compounds derived from indole could inhibit mutant EGFR/BRAF pathways effectively. The compounds exhibited varying degrees of inhibitory activity, with some derivatives showing selectivity indices that indicate their potential as targeted therapies for cancers driven by these mutations .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the halogenation of indole derivatives. Common methods include:
- Halogenation : Using bromine and chlorine reagents under controlled conditions.
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde group can be reduced to form alcohols.
These reactions are crucial for modifying the compound's structure to enhance its biological activity .
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
5-bromo-7-chloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H |
InChI Key |
UHBHPBJZZSBXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Br |
Origin of Product |
United States |
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